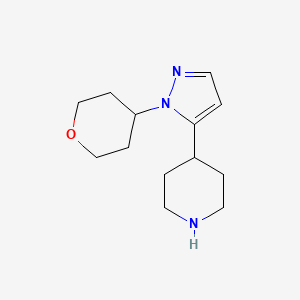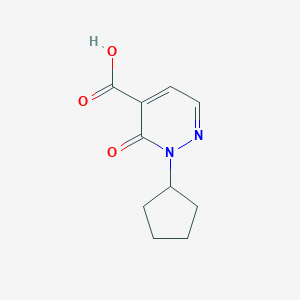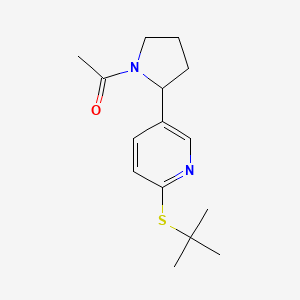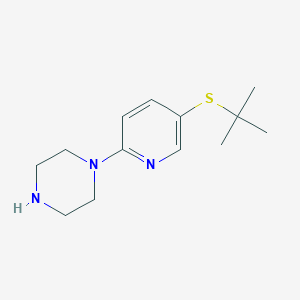
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile est un composé organique de formule moléculaire C14H15NO3 et de masse moléculaire 245,27 g/mol . Ce composé présente un cycle tétrahydropyranne, un groupe formyle et un groupe carbonitrile, ce qui en fait une molécule polyvalente en synthèse organique et dans diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile implique généralement la réaction du 4-formylphénol avec le tétrahydro-2H-pyran-4-carbonitrile dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium (K2CO3) et d'un solvant tel que le diméthylformamide (DMF). Le mélange est chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des procédés de fabrication en masse qui garantissent un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les systèmes de réaction automatisés peuvent être utilisées pour intensifier la production tout en maintenant la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe carbonitrile peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur.
Substitution : Le groupe formyle peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : KMnO4, CrO3 et autres oxydants forts.
Réduction : LiAlH4, H2 avec un catalyseur (par exemple, palladium sur carbone).
Substitution : Nucléophiles tels que les amines, les alcools et les thiols.
Principaux produits formés
Oxydation : 4-((4-Carboxyphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile.
Réduction : 4-((4-Aminophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
Le 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile a une large gamme d'applications dans la recherche scientifique :
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et de science des matériaux.
5. Mécanisme d'action
Le mécanisme d'action du 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. Le groupe carbonitrile peut également interagir avec les molécules biologiques, affectant leur fonction et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-((4-Méthoxyphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe formyle.
4-((4-Hydroxyphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile : Contient un groupe hydroxyle au lieu d'un groupe formyle.
4-((4-Aminophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile : Présente un groupe amino au lieu d'un groupe formyle.
Unicité
Le 4-((4-Formylphénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile est unique en raison de la présence du groupe formyle, qui confère une réactivité spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications synthétiques et de recherche .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-[(4-formylphenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c15-10-14(5-7-17-8-6-14)11-18-13-3-1-12(9-16)2-4-13/h1-4,9H,5-8,11H2 |
Clé InChI |
CGWJLHAPXFXNRB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(COC2=CC=C(C=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)

![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)







![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)



